![molecular formula C8H12N2O B3059467 1,3-Diazatricyclo(3.3.1.13,7)decan-6-one CAS No. 20397-57-3](/img/structure/B3059467.png)
1,3-Diazatricyclo(3.3.1.13,7)decan-6-one
Overview
Description
1,3-Diazatricyclo(3.3.1.13,7)decan-6-one is a cyclic organic compound . It contains a total of 25 bonds, including 13 non-H bonds, 1 multiple bond, 1 double bond, 4 six-membered rings, 3 eight-membered rings, 1 tertiary amide (aliphatic), and 1 tertiary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 Carbon atoms, 12 Hydrogen atoms, 2 Nitrogen atoms, and 1 Oxygen atom . The structure also includes 1 multiple bond and 1 double bond .Scientific Research Applications
Antimicrobial Applications
1,3-Diazatricyclo(3.3.1.1³,⁷)decan-6-one derivatives have been synthesized and shown to possess significant antimicrobial properties. Balaji et al. (2015) discussed the synthesis of 4,8,9,10-tetraaryl derivatives of this compound and their efficacy as antibacterials (Balaji, Sarveswari, & Vijayakumar, 2015).
Structural and Conformational Studies
Studies by Fernández et al. (1990, 1991) explored the synthesis, structural, and conformational aspects of 6-hydroxy and acyloxy derivatives of 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.1³–⁷]decane. The crystal structure and NMR data provided insights into the stereoelectronic effects and molecular orientation (Fernández et al., 1990) (Fernández et al., 1991).
NMR Spectroscopic Studies
Vijayakumar et al. (2001) conducted an in-depth NMR spectroscopic study on 4,8,9,10-tetraaryl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-ones. This research provided a comprehensive understanding of the chemical shifts and orientations of various groups within the molecule (Vijayakumar, Sundaravadivelu, Perumal, & Lyčka, 2001).
Safety and Hazards
While specific safety and hazard information for 1,3-Diazatricyclo(3.3.1.13,7)decan-6-one is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
1,3-diazatricyclo[3.3.1.13,7]decan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8-7-1-6-2-9(4-7)5-10(8)3-6/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOCCEPRBFGKHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN3CC1C(=O)N(C2)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942563 | |
Record name | 1,3-Diazatricyclo[3.3.1.1~3,7~]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20397-57-3 | |
Record name | 1,3-Diazatricyclo(3.3.1.13,7)decan-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020397573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diazatricyclo[3.3.1.1~3,7~]decan-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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